2,4,6-Trimethylbenzylamine

Catalog No.
S776046
CAS No.
40393-99-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylbenzylamine

CAS Number

40393-99-5

Product Name

2,4,6-Trimethylbenzylamine

IUPAC Name

(2,4,6-trimethylphenyl)methanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C

2,4,6-Trimethylbenzylamine is an organic compound with the chemical formula C10H15NC_{10}H_{15}N. It is classified as a secondary amine and features a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its aromatic properties and is primarily utilized in the synthesis of various organic compounds, including dyes and pharmaceuticals. The compound is characterized by its liquid state at room temperature, with a refractive index ranging from 1.5360 to 1.5380 and a boiling point of approximately 232 °C .

Typical of amines:

  • Acid-Base Reactions: It can neutralize acids to form salts and water, releasing heat in an exothermic reaction .
  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form more complex amines.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or amines .

The synthesis of 2,4,6-trimethylbenzylamine can be achieved through several methods:

  • Nitration of Mesitylene: The compound can be synthesized by selective nitration of mesitylene (2,4,4-trimethylpentane), followed by reduction of the resulting nitro group to an amine .
  • Alkylation of Aniline: Another method involves the alkylation of aniline with trimethylchloromethane under basic conditions.
  • Reduction of Nitriles: It can also be synthesized via the reduction of corresponding nitriles or imines under catalytic hydrogenation conditions.

2,4,6-Trimethylbenzylamine has several applications across different fields:

  • Dye Manufacturing: It serves as a precursor for various dyes due to its ability to participate in coupling reactions.
  • Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
  • Chemical Research: It acts as a ligand in coordination chemistry and is involved in synthesizing N-heterocyclic carbenes .

Interaction studies involving 2,4,6-trimethylbenzylamine primarily focus on its reactivity with other chemical species:

  • Compatibility with Isocyanates: The compound may react adversely with isocyanates and halogenated organics.
  • Formation of Salts: Its reaction with acids leads to salt formation which can be utilized in various industrial processes .
  • Potential Toxicity: Studies indicate that exposure can lead to health hazards such as eye irritation and respiratory distress .

Several compounds share structural similarities with 2,4,6-trimethylbenzylamine. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,4-DimethylbenzylamineC9H13NC_9H_{13}NFewer methyl groups; lower steric hindrance
MesitylamineC9H13NC_9H_{13}NContains a similar mesitylene structure without benzyl
3-MethylbenzylamineC9H13NC_9H_{13}NDifferent methyl substitution pattern

Uniqueness of 2,4,6-Trimethylbenzylamine

What sets 2,4,6-trimethylbenzylamine apart from its analogs is the presence of three methyl groups on the benzene ring at positions 2, 4, and 6. This unique substitution pattern enhances its steric bulk and affects its reactivity profile compared to other simpler aromatic amines. Additionally, its specific applications in dye manufacturing and coordination chemistry further highlight its distinctiveness within this chemical class .

Traditional Organic Synthesis Routes

Reductive Amination of Mesitylene Derivatives

The reductive amination of mesitylene derivatives represents a fundamental approach to synthesizing 2,4,6-trimethylbenzylamine [1]. This methodology involves the sequential nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to yield the corresponding aniline intermediate, which can then be converted to the benzylamine derivative [2].

The traditional nitration process employs mixed acid systems consisting of sulfuric acid and nitric acid in carefully controlled proportions [1]. The optimal nitration mixture composition utilizes sulfuric acid (75-80 parts by weight) with nitric acid (20-25 parts by weight), maintaining reaction temperatures between 20-25 degrees Celsius to achieve selective nitration while avoiding oxidation of the methyl substituents [1] [2].

The reduction step commonly employs catalytic hydrogenation using nickel-based catalyst systems [1]. The hydrogenation process operates under elevated temperatures (90-170 degrees Celsius) and pressures (1.0-3.0 megapascals) to achieve effective conversion of the nitro group to the corresponding amine functionality [1]. This methodology demonstrates remarkable efficiency, with reported yields exceeding 95 percent and product purities greater than 99 percent [1].

Research findings indicate that the selective nature of this synthetic route stems from the symmetric substitution pattern of mesitylene, which directs electrophilic aromatic substitution to the remaining unsubstituted position [2]. The electron-donating properties of the methyl groups facilitate the nitration reaction while simultaneously providing steric protection against over-substitution [3].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies for producing benzylamine derivatives have evolved significantly, with particular emphasis on transition metal catalyst systems [4] [5]. The hydrogenation of benzonitrile derivatives represents a well-established pathway, where ruthenium-based catalysts demonstrate exceptional activity under optimized reaction conditions [6] [5].

The ruthenium-catalyzed system operates effectively at temperatures of 130 degrees Celsius under hydrogen pressures of 40 bar, achieving complete conversion within 24 hours [6]. The catalyst system utilizing ruthenium dichloride tris(triphenylphosphine) demonstrates superior performance compared to alternative metal catalyst formulations, including iron, cobalt, manganese, nickel, and copper-based systems [6].

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)Reaction Time (h)
Ruthenium dichloride tris(triphenylphosphine)130409524
Palladium on carbon100507848
Raney nickel140607236
Nickel on alumina160806542

The mechanism of catalytic hydrogenation involves successive hydrogen transfer steps, beginning with the initial hydrogenation of the carbon-nitrogen triple bond to form an intermediate imine species, followed by subsequent reduction of the carbon-nitrogen double bond to yield the final amine product [5]. This two-step mechanism contrasts with direct hydrogen addition processes and provides enhanced selectivity for primary amine formation [5].

Advanced catalyst development has focused on tetradentate ligand systems that enhance both activity and selectivity [5]. The complex trans-ruthenium hydride chloride ethane-1,2-diylbis(diphenylphosphino)diamine demonstrates significantly improved catalytic performance when activated with potassium tert-butoxide, surpassing the activity of established ruthenium dihydride bis(tricyclohexylphosphine) catalyst systems [5].

Green Chemistry Synthesis Strategies

Solvent-Free Reaction Systems

Solvent-free synthetic methodologies have gained prominence as environmentally sustainable approaches for aromatic amine synthesis [7] [8]. These systems eliminate the environmental burden associated with organic solvent usage while often providing enhanced reaction rates and simplified purification procedures [7].

The development of solvent-free synthesis protocols relies on mechanochemical activation through grinding techniques [7]. This approach enables the direct condensation of aromatic aldehydes with amine sources without requiring traditional liquid-phase reaction media [7]. The mechanochemical process involves the intimate mixing of reactants through controlled grinding in ceramic mortars, generating sufficient activation energy for chemical transformation [7].

Topochemical polymerization represents another solvent-free methodology applicable to aromatic compound synthesis [7]. This process utilizes ultraviolet irradiation or sunlight exposure to initiate polymerization reactions in the crystalline state, maintaining structural integrity while enabling chemical transformation [7]. The subsequent thermolysis at elevated temperatures (250 degrees Celsius) under reduced pressure facilitates the conversion to target amine products [7].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents in amine synthesis applications [8]. Choline chloride-glycerine systems (1:2 molar ratio) demonstrate exceptional performance in copper-catalyzed amination reactions, achieving yields between 80-97 percent while enabling catalyst and solvent recycling through six consecutive reaction cycles [8].

Deep Eutectic Solvent SystemTemperature (°C)Yield (%)Recyclability (cycles)
Choline chloride:glycerine (1:2)60-10080-976
Choline chloride:ethylene glycol (1:2)80-12075-904
Choline chloride:urea (1:2)100-14070-853

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have revolutionized organic synthesis by providing rapid heating, enhanced reaction rates, and improved product selectivity [9] [10]. These methodologies are particularly effective for benzylamine derivative synthesis, offering significant advantages over conventional thermal heating approaches [9] [11].

The microwave-assisted synthesis of benzylamine derivatives employs cobalt dichloride catalysis under acceptorless dehydrogenative coupling conditions [9]. This methodology enables the direct coupling of benzyl alcohol substrates with amine sources using molecular hydrogen as the only byproduct, eliminating the need for external oxidants or additives [9]. The reaction proceeds efficiently under mild conditions without requiring complicated ligand systems [9].

Optimization studies demonstrate that microwave irradiation enhances reaction rates by factors of 10 to 100 compared to conventional heating methods [10]. The rapid and uniform heating provided by microwave energy facilitates efficient energy transfer to reactant molecules, promoting faster chemical transformations while maintaining high selectivity [10].

The synthesis of nitrogen-substituted benzylamine analogues benefits significantly from microwave-assisted protocols [12]. The reaction of benzylamine substrates with corresponding dicarbonyl compounds proceeds efficiently under microwave irradiation in the presence of catalytic amounts of chloroacetic acid, achieving high product yields with simplified experimental procedures [11].

Microwave ConditionsPower (W)Temperature (°C)Time (min)Yield (%)
Standard protocol3001201592
Enhanced protocol4501401096
Optimized protocol600160898

The mechanistic pathway for microwave-assisted synthesis involves rapid molecular rotation under electromagnetic field influence, generating localized heating that accelerates bond formation and cleavage processes [10]. This enhanced molecular motion facilitates improved mass transfer and reaction kinetics, contributing to the observed rate enhancements [10].

Industrial-Scale Production Challenges

Industrial-scale production of 2,4,6-trimethylbenzylamine faces numerous technical and economic challenges that significantly impact commercial viability [13] [14] [15]. Raw material cost volatility represents a primary concern, with fluctuations in toluene and ammonia prices directly affecting production economics [14].

The volatility in raw material pricing stems from global economic conditions, geopolitical factors, and supply chain disruptions [14]. These price variations create significant challenges for manufacturers attempting to maintain stable profit margins, as benzylamine production relies heavily on petroleum-derived feedstocks such as toluene [14].

Process scale-up from laboratory to industrial scale presents additional complexities related to heat and mass transfer limitations [16]. The heterogeneous nature of many catalytic processes requires careful consideration of reactor design parameters to ensure uniform catalyst distribution and optimal reaction conditions throughout large-scale production vessels [16].

Scale-up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume (L)0.1-110-1001000-10000
Heat Transfer CoefficientHighModerateLow
Mass Transfer RateExcellentGoodLimited
Capital Investment ($)10,000500,00050,000,000

Environmental regulatory compliance represents another significant challenge for industrial production [14] [15]. Stringent environmental standards require substantial investments in advanced emission control technologies and waste treatment systems, increasing both capital and operational costs [14]. Manufacturers must implement comprehensive environmental management systems to ensure compliance with evolving regulatory requirements [15].

The complexity of catalyst systems used in benzylamine synthesis creates additional industrial challenges [16]. Many advanced catalyst formulations require specialized handling procedures and storage conditions, increasing operational complexity and costs [16]. Catalyst deactivation and regeneration procedures must be optimized to maintain economic viability over extended production campaigns [16].

Quality control and product purification represent critical aspects of industrial production [17]. The stringent purity requirements for pharmaceutical and specialty chemical applications necessitate sophisticated analytical equipment and purification technologies [17]. Achieving consistent product quality across large production batches requires careful process monitoring and control systems [17].

Supply chain management presents ongoing challenges related to raw material procurement and product distribution [16]. The global nature of chemical supply chains creates vulnerability to disruptions from natural disasters, political instability, and economic downturns [14]. Manufacturers must develop robust supply chain strategies to mitigate these risks while maintaining cost competitiveness [16].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4,6-Trimethylbenzylamine

Dates

Last modified: 08-15-2023

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